molecular formula C12H10ClF3N2O2 B2627236 5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 923168-29-0

5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2627236
CAS RN: 923168-29-0
M. Wt: 306.67
InChI Key: ABQWGXXZGDJLIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one”, there are general methods for the synthesis of compounds with trifluoromethyl groups . For instance, one method involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the reaction of aryl iodides with trifluoromethyl copper .

Scientific Research Applications

Pharmacological and Synthetic Profile

1. Pharmacological Profile and Synthetic Methods

Benzodiazepines and their derivatives, such as 1,5-benzothiazepines, exhibit a wide range of biological activities including tranquilizing, antidepressant, antihypertensive, and calcium channel blocker effects. The diversity in their biological activities has made them a focal point in drug research, leading to the development of various synthetic methods for their preparation and chemical transformations (Dighe et al., 2015). Their structure-activity relationships are crucial for medicinal chemists aiming to develop newer compounds with improved efficacy and safety profiles.

2. Synthetic Aspects and Biological Activities

The synthetic strategies for 1,4- and 1,5-benzodiazepines, utilizing o-phenylenediamine as a precursor, highlight the significant role these compounds play in the pharmaceutical industry. They are central to developing drugs with anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Recent research focuses on exploring novel and efficient synthetic methods for these biologically active moieties, underscoring their importance in therapeutic applications (Teli et al., 2023).

Future Directions

While specific future directions for “5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” are not mentioned in the literature, compounds with trifluoromethyl groups are expected to have many novel applications in the future . For instance, trifluoromethylpyridine and its derivatives are important ingredients for the development of many agrochemical and pharmaceutical compounds.

properties

IUPAC Name

5-(2-chloroacetyl)-4-(trifluoromethyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c13-6-11(20)18-8-4-2-1-3-7(8)17-10(19)5-9(18)12(14,15)16/h1-4,9H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQWGXXZGDJLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2NC1=O)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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